molecular formula C14H14INO2 B12540330 5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one CAS No. 651778-61-9

5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one

Cat. No.: B12540330
CAS No.: 651778-61-9
M. Wt: 355.17 g/mol
InChI Key: WNSAULXOYQMRQI-UHFFFAOYSA-N
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Description

5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one is a heterocyclic compound with a complex structure that includes an iodine atom, a phenoxy group, and a pyridinone core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyridinone derivative with additional oxygen-containing functional groups, while substitution could result in a variety of substituted pyridinones .

Scientific Research Applications

5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one involves its interaction with molecular targets such as enzymes or receptors. The phenoxy group and the iodine atom play crucial roles in binding to these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyrimidin-2-one: Similar structure but with a pyrimidinone core.

    5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-indole-2-one: Contains an indole core instead of a pyridinone.

    5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-benzimidazole-2-one: Features a benzimidazole core

Uniqueness

What sets 5-Ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one apart from similar compounds is its unique combination of functional groups and the pyridinone core. This combination provides distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

651778-61-9

Molecular Formula

C14H14INO2

Molecular Weight

355.17 g/mol

IUPAC Name

5-ethyl-3-iodo-6-methyl-4-phenoxy-1H-pyridin-2-one

InChI

InChI=1S/C14H14INO2/c1-3-11-9(2)16-14(17)12(15)13(11)18-10-7-5-4-6-8-10/h4-8H,3H2,1-2H3,(H,16,17)

InChI Key

WNSAULXOYQMRQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1OC2=CC=CC=C2)I)C

Origin of Product

United States

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